![molecular formula C21H28BN3O6 B8550040 tert-butyl 2-[3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate](/img/structure/B8550040.png)
tert-butyl 2-[3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl [3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.
Formation of the Dioxaborolane Moiety: This involves the reaction of a boronic acid derivative with a diol under dehydrating conditions.
Final Coupling: The final step involves coupling the pyrazole derivative with the nitrophenyl and dioxaborolane moieties using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl [3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate can undergo various chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
1,1-Dimethylethyl [3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of tert-butyl 2-[3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the pyrazole and nitrophenyl groups.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
- 1,1-Dimethylethyl [3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]carbamate
- 1,1-Dimethylethyl [3-(4-aminophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate
特性
分子式 |
C21H28BN3O6 |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
tert-butyl 2-[3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C21H28BN3O6/c1-19(2,3)29-17(26)13-24-12-16(22-30-20(4,5)21(6,7)31-22)18(23-24)14-8-10-15(11-9-14)25(27)28/h8-12H,13H2,1-7H3 |
InChIキー |
DOIOCCWLIICQSL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


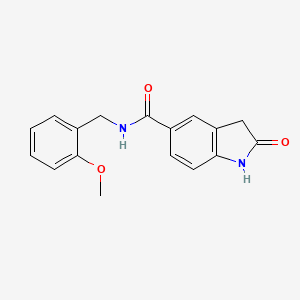
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]propan-1-one](/img/structure/B8549963.png)
![4-[Bis(4-chlorophenyl)methylidene]piperidine](/img/structure/B8549967.png)
![1-[5-(Tetrahydro-pyran-2-yloxymethyl)-furan-2-yl]-ethanol](/img/structure/B8549978.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-prolyl-L-proline](/img/structure/B8549985.png)
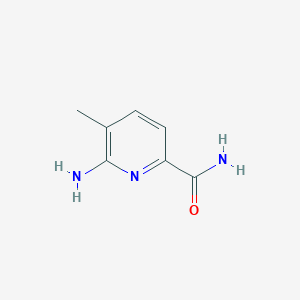
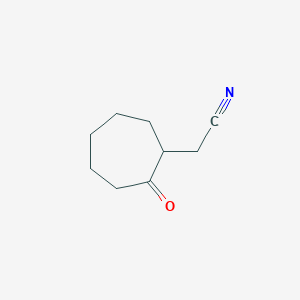
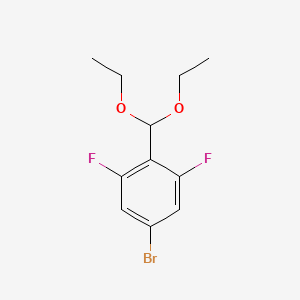
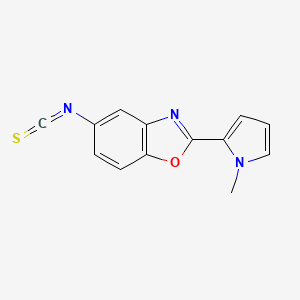
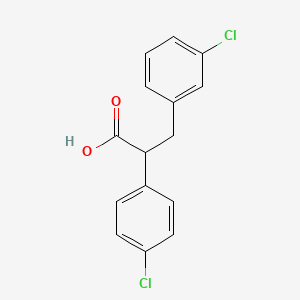
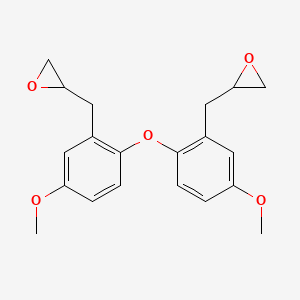
![7-(2-Bromophenyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8550054.png)
![isobutyl 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B8550056.png)
![1-Piperazinecarboxylic acid,4-imidazo[1,2-a]pyridin-3-yl-,1,1-dimethylethyl ester](/img/structure/B8550065.png)
